21,21-Dichloropregnenolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

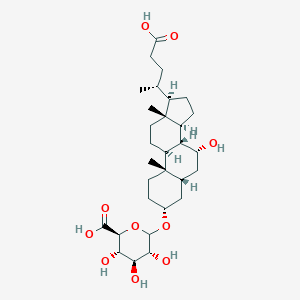

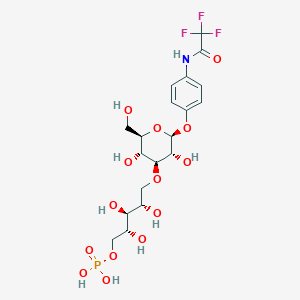

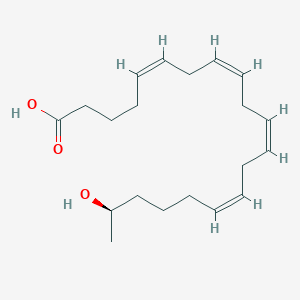

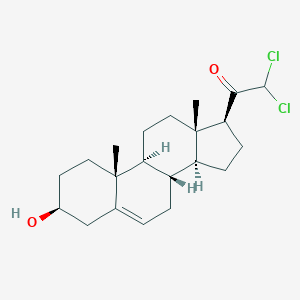

21,21-Dichloropregnenolone is a synthetic steroid hormone that has been gaining attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Wissenschaftliche Forschungsanwendungen

21,21-Dichloropregnenolone has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, neuroregeneration, and cancer treatment. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as the ability to promote neuroregeneration in the hippocampus. Additionally, 21,21-Dichloropregnenolone has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Wirkmechanismus

The mechanism of action of 21,21-Dichloropregnenolone is not fully understood, but it is believed to involve the modulation of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and the activation of these receptors is associated with anxiolytic and sedative effects. 21,21-Dichloropregnenolone has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors in animal models.

Biochemische Und Physiologische Effekte

In addition to its effects on GABA-A receptors, 21,21-Dichloropregnenolone has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors in the brain, which promote the growth and survival of neurons. Additionally, 21,21-Dichloropregnenolone has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 21,21-Dichloropregnenolone in lab experiments is its ability to cross the blood-brain barrier. This allows for the direct administration of the compound to the brain, which can be useful in studying its effects on the central nervous system. However, one limitation of using 21,21-Dichloropregnenolone in lab experiments is its potential toxicity. High doses of the compound have been shown to cause neuronal cell death in vitro, which could limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 21,21-Dichloropregnenolone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 21,21-Dichloropregnenolone and its effects on ion channels in the brain. Finally, more research is needed to determine the optimal dosage and administration method for the compound in order to minimize its potential toxicity.

Synthesemethoden

21,21-Dichloropregnenolone is synthesized from pregnenolone, a naturally occurring steroid hormone. The synthesis involves the addition of two chlorine atoms to the 21st position of the pregnenolone molecule. This process can be achieved through a variety of chemical reactions, including chlorination with thionyl chloride and hydrogen chloride gas.

Eigenschaften

CAS-Nummer |

117038-60-5 |

|---|---|

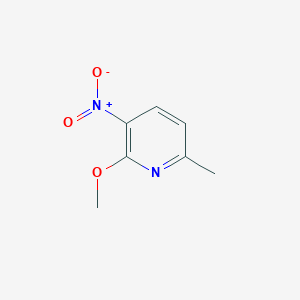

Produktname |

21,21-Dichloropregnenolone |

Molekularformel |

C21H30Cl2O2 |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |

InChI-Schlüssel |

NKTSEDXFEYAMFC-OSQVXGLNSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |

SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

Synonyme |

21,21-DCPN 21,21-dichloropregnenolone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.